Ethyl 2-chloro-5-hydroxybenzoate
Overview
Description
Ethyl 2-chloro-5-hydroxybenzoate is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid, where the hydroxyl group is substituted at the 5th position and the chlorine atom at the 2nd position. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
Based on its structural similarity to other hydroxybenzoates, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Some aromatic compounds have been shown to be involved in bacterial chemotaxis, a mechanism that increases the bioavailability of these compounds to microorganisms
Biochemical Analysis
Biochemical Properties
Ethyl 2-chloro-5-hydroxybenzoate is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . These reactions are facilitated by the resonance stabilization of the benzylic position .
Cellular Effects
It is known that aromatic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It can form a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied using combustion calorimetry, transpiration, static method, and DSC . These studies have provided insights into the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is likely involved in the metabolic pathways of aromatic hydrocarbons . It may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-5-hydroxybenzoate can be synthesized through the esterification of 2-chloro-5-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-5-hydroxybenzoate or 2-thio-5-hydroxybenzoate.
Oxidation: Formation of 2-chloro-5-hydroxybenzaldehyde or 2-chloro-5-hydroxybenzoquinone.
Reduction: Formation of 2-chloro-5-hydroxybenzyl alcohol.
Scientific Research Applications
Ethyl 2-chloro-5-hydroxybenzoate is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-2-hydroxybenzoate: Similar structure but with different substitution pattern.
Methyl 2-chloro-5-hydroxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Chloro-5-hydroxybenzoic acid: The parent acid form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterpart, influencing its solubility and reactivity in various environments.
Properties
IUPAC Name |
ethyl 2-chloro-5-hydroxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGGURBVGOTSEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647482 | |
Record name | Ethyl 2-chloro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39062-63-0 | |
Record name | Ethyl 2-chloro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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